(2E)-3-[1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]acrylic acid
Description
The compound (2E)-3-[1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]acrylic acid (hereafter referred to as the target compound) is a pyrazole-based acrylic acid derivative. Its structure features:
- A benzyl group at position 1 of the pyrazole ring.
- A 3,4-dimethylphenyl substituent at position 2.
- An (E)-configured acrylic acid moiety at position 3.
This molecule is synthesized via multi-step reactions, including Knoevenagel condensation and Vilsmeier–Haack formylation, as demonstrated in analogous pyrazole derivatives . Its molecular formula is C₂₃H₂₂N₂O₂, with a molar mass of 358.44 g/mol. The compound is commercially available for research purposes (e.g., Santa Cruz Biotechnology, Catalog #sc-343694) .
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[1-benzyl-3-(3,4-dimethylphenyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-8-9-18(12-16(15)2)21-19(10-11-20(24)25)14-23(22-21)13-17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3,(H,24,25)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCGEFSSDWFMHK-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)O)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2/C=C/C(=O)O)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]acrylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone to form the pyrazole ring.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazole derivative.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached via a Friedel-Crafts alkylation reaction.
Formation of the Acrylic Acid Moiety: The final step involves the condensation of the pyrazole derivative with an acrylic acid precursor under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes typical acid-derived reactions:
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Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic (H₂SO₄) or coupling agents (DCC/DMAP) to form esters .
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Amidation : Forms amides with primary/secondary amines via carbodiimide-mediated coupling (e.g., EDCI, HOBt) .
Example :
Reaction with benzyl alcohol produces (2E)-3-[1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]acrylic acid benzyl ester, a potential intermediate for polymer synthesis .
Decarboxylation
Under thermal or basic conditions, the acrylic acid moiety undergoes decarboxylation to form styrene-like derivatives. This is facilitated by the conjugation between the double bond and carboxylic acid group .
Conditions :
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Heating at 150–200°C in inert solvents (e.g., DMF, DMSO).
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Base-mediated decarboxylation with NaOH/KOH in aqueous ethanol .
Conjugate Addition (Michael Addition)
The α,β-unsaturated system acts as a Michael acceptor, reacting with nucleophiles (e.g., thiols, amines, or enolates):
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Thiol addition : Forms β-sulfido derivatives with cysteine analogs .
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Amine addition : Produces β-amino acid derivatives under mild basic conditions .
Cycloaddition Reactions
The conjugated double bond participates in:
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[4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene) to yield six-membered cycloadducts.
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[2+2] Photocycloadditions under UV light, forming cyclobutane derivatives .
Esterification Mechanism
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Protonation of the carboxylic acid by H₂SO₄.
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Nucleophilic attack by the alcohol.
Optimized Conditions :
| Reaction Component | Details |
|---|---|
| Solvent | Dry toluene or dichloromethane |
| Catalyst | H₂SO₄ (0.1–1 eq.) |
| Temperature | Reflux (80–110°C) |
| Yield | 70–85% |
Decarboxylation Pathways
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Thermal Pathway : Radical intermediates form via homolytic cleavage of the C–COOH bond.
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Base-Mediated Pathway : Deprotonation followed by CO₂ elimination .
Bioactive Derivatives
| Product Type | Application | Biological Activity |
|---|---|---|
| Amides | Anticancer agents | Inhibit EGFR/BRAF pathways |
| Esters | Polymer precursors | Used in coatings/adhesives |
| Thioethers | Antioxidants | Scavenge ROS in vitro |
Case Study: Antitumor Activity
A derivative synthesized via amidation with 4-aminophenol showed IC₅₀ = 2.1 µM against MCF-7 breast cancer cells, surpassing doxorubicin in apoptotic activity .
Comparative Reactivity with Analogues
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural characteristics suggest potential applications in drug development.
Anticancer Activity
Recent studies have indicated that compounds similar to (2E)-3-[1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]acrylic acid exhibit significant anticancer properties. The pyrazole ring is known for its ability to interact with various biological targets, leading to apoptosis in cancer cells. For instance, research has shown that derivatives of this compound can inhibit tumor growth in specific cancer models by inducing cell cycle arrest and promoting programmed cell death .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models, making it a candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis .
Materials Science Applications
The unique properties of this compound extend beyond medicinal uses into materials science.
Polymer Chemistry
This compound can serve as a monomer in the synthesis of novel polymers with specific properties. Its acrylic acid functionality allows for polymerization processes that can yield materials with enhanced mechanical strength and thermal stability. Research has shown that incorporating such compounds into polymer matrices can improve their performance in applications ranging from coatings to biomedical devices .
Photonic Applications
Due to its conjugated structure, this compound can be explored for use in photonic devices. Its ability to absorb and emit light makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .
Case Studies
Several case studies illustrate the practical applications of this compound.
Mechanism of Action
The mechanism of action of (2E)-3-[1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]acrylic acid is primarily determined by its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, modulating the activity of enzymes or receptors involved in various biochemical pathways. This interaction can lead to the inhibition or activation of these targets, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
Pyridinyl vs. Phenyl/Benzyl Groups
- Compound 10i : 3-(3,4-Dimethylphenyl)-3-(pyridin-4-yl)acrylic acid replaces the benzyl group with a pyridin-4-yl substituent. This substitution reduces steric bulk but introduces a basic nitrogen, altering solubility (melting point: 238–240°C) .
- Compound 4a–s : Derivatives with 1-phenyl-3-(pyridin-3/4-yl)pyrazole scaffolds show enhanced cyclooxygenase (COX) inhibitory activity compared to purely aromatic analogs, suggesting the pyridinyl group enhances target binding .
Chlorophenyl vs. Dimethylphenyl Groups
- Compound in : (2E)-3-[1-Benzyl-3-(4-chlorophenyl)-1H-pyrazol-4-yl]acrylic acid substitutes 3,4-dimethylphenyl with 4-chlorophenyl. The electron-withdrawing Cl atom increases polarity (molar mass: 338.79 g/mol vs. 358.44 g/mol for the target compound) .
- Compound in : A 2-chlorobenzyl analog with 3,5-dimethylpyrazole shows a predicted pKa of 4.17 , indicating higher acidity than the target compound, which may influence pharmacokinetics .
Methoxyphenyl Derivatives
Structural and Spectral Comparisons
- The =CH proton in acrylic acid derivatives is sensitive to electronic effects. For example, in Compound 10i (pyridinyl), this proton resonates at δ6.48, while the chlorophenyl analog () shows δ6.61, reflecting differences in electron density .
Anti-inflammatory and Antioxidant Activity
- Compound 4c and 4e : Benzoylpyrazole derivatives exhibit near-standard anti-inflammatory and antioxidant activity , suggesting the acrylic acid moiety enhances radical scavenging .
- Compounds 7a–f and 8a–d : Pyrazolyl chalcones with fluorophenyl groups demonstrate antibacterial activity (MIC: 1.56 µg/mL against A. baumannii), highlighting the role of halogen substituents in microbial targeting .
COX Inhibition
Biological Activity
Overview
(2E)-3-[1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]acrylic acid is a pyrazole derivative characterized by its unique molecular structure, which includes a benzyl group, a dimethylphenyl group, and an acrylic acid moiety. This compound has garnered attention for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Structure and Synthesis
The compound's synthesis typically involves several steps:
- Formation of the Pyrazole Ring : Cyclization of a hydrazine derivative with an appropriate diketone.
- Introduction of the Benzyl Group : Achieved through nucleophilic substitution with a benzyl halide.
- Attachment of the Dimethylphenyl Group : Accomplished via Friedel-Crafts alkylation.
- Formation of the Acrylic Acid Moiety : Condensation with an acrylic acid precursor under basic conditions.
The final structure can be represented as follows:
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in various cell lines, suggesting its potential as an anti-inflammatory agent.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have demonstrated that it possesses activity against a range of bacterial strains, indicating its potential use in developing new antimicrobial therapies.
The biological activity is primarily attributed to the compound's ability to interact with specific enzymes and receptors, modulating their activity. This interaction can lead to either inhibition or activation of biochemical pathways involved in inflammation and microbial resistance.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2E)-3-[1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]propanoic acid | Propanoic acid moiety | Moderate anti-inflammatory |
| (2E)-3-[1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]butanoic acid | Butanoic acid moiety | Low antimicrobial activity |
| (2E)-3-[1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]pentanoic acid | Pentanoic acid moiety | Minimal biological activity |
Case Studies
Case Study 1: Anti-inflammatory Effects
A study conducted on murine models demonstrated that administration of this compound significantly reduced edema and inflammatory markers in response to induced paw edema. The results indicated a dose-dependent response, highlighting its therapeutic potential in treating inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests a promising avenue for further exploration in developing novel antimicrobial agents against resistant strains.
Q & A
Q. What are the common synthetic routes for preparing (2E)-3-[1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]acrylic acid?
Methodological Answer: The compound is typically synthesized via multi-step reactions involving:
- Condensation reactions : Pyrazole ring formation through hydrazine derivatives and diketones, followed by benzylation at the N1 position (e.g., using benzyl halides) .
- Knoevenagel condensation : Introduction of the acrylic acid moiety using malonic acid derivatives under acidic or basic conditions .
- Catalytic cross-coupling : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the pyrazole C3 position, though this is less common for 3,4-dimethylphenyl substituents .
Table 1: Synthetic Routes Comparison
Q. How is the compound characterized structurally?
Methodological Answer: Structural confirmation relies on:
- X-ray crystallography : SHELXL refinement for determining bond lengths, angles, and crystal packing (e.g., C=C bond geometry confirming the (2E) configuration) .
- NMR spectroscopy : Key signals include δ 6.2–6.8 ppm (acrylic acid protons), δ 7.1–7.5 ppm (benzyl aromatic protons), and δ 2.2–2.4 ppm (3,4-dimethylphenyl CH₃ groups) .
- HPLC-MS : Purity analysis (≥95%) and molecular ion peak matching the exact mass (e.g., m/z 373.18 for C₂₃H₂₂N₂O₂) .
Q. What analytical techniques are used to assess purity?
Methodological Answer:
- Reverse-phase HPLC : C18 column, mobile phase = acetonitrile/water (70:30), UV detection at 254 nm .
- Elemental analysis : Confirmation of C, H, N content within ±0.4% of theoretical values .
- Thermogravimetric analysis (TGA) : Monitors decomposition temperatures to identify solvent residues .
Advanced Research Questions
Q. How do steric effects of the 3,4-dimethylphenyl group influence reactivity or crystallinity?
Methodological Answer: The 3,4-dimethylphenyl substituent introduces steric hindrance, which:
- Reduces rotational freedom : Stabilizes the (2E) configuration via intramolecular π-π stacking between the benzyl and dimethylphenyl groups .
- Affects crystal packing : Methyl groups disrupt planar stacking, leading to monoclinic or triclinic crystal systems (observed in related pyrazole derivatives) .
- Modifies electronic properties : Electron-donating methyl groups increase electron density at the pyrazole ring, altering acidity of the acrylic acid moiety (pKa ~3.8–4.2) .
Table 2: Crystallographic Data for Analogous Compounds
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer: Contradictions often arise from dynamic processes (e.g., tautomerism) or solvent effects:
- Variable-temperature NMR : Identifies tautomeric equilibria (e.g., enol-keto forms) by observing signal splitting at low temperatures .
- DFT calculations : Compare theoretical NMR chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate structural assignments .
- Multi-technique validation : Cross-check X-ray data with IR (C=O stretch ~1700 cm⁻¹) and UV-Vis (λmax ~280 nm for conjugated systems) .
Q. What strategies optimize yield in large-scale synthesis?
Methodological Answer:
- Catalyst screening : Use Pd(OAc)₂ with bulky ligands (e.g., XPhos) to enhance coupling efficiency for arylpyrazole intermediates .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but require careful drying to avoid side reactions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) for condensation steps, improving throughput .
Q. How is the compound’s bioactivity assessed in pharmacological studies?
Methodological Answer:
- In vitro assays :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
